1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
1-[(3-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a piperazine derivative featuring a 3-chlorobenzyl substituent at the N1 position and a 1,2,5-thiadiazole ring at the N4 position.
Properties
IUPAC Name |
3-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c14-12-3-1-2-11(8-12)10-17-4-6-18(7-5-17)13-9-15-19-16-13/h1-3,8-9H,4-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEALYDJDIWUWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the reaction of 3-chlorobenzyl chloride with 4-(1,2,5-thiadiazol-3-yl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Potential use in the treatment of bacterial and fungal infections.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, resulting in cell death .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Arylpiperazine Derivatives
Key analogues with variations in aryl/heterocyclic substituents include:
1-(3-Chlorophenyl)piperazine (3-CPP) : A serotonin receptor antagonist with moderate affinity for 5-HT1A/2C receptors .
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : Exhibits higher 5-HT2A affinity but lower potency than 3-CPP in rodent models .
1-(4-Fluorophenyl)piperazine (4-FPP) : Enhanced metabolic stability due to fluorine’s electronegativity .
1-(3-Chlorophenyl)-4-(1,3,4-oxadiazol-2-yl)piperazine : The oxadiazole ring improves lipophilicity and antimicrobial activity .
Impact of Heterocyclic Substituents
- Thiadiazole vs. Triazole derivatives (e.g., 2a-2h) show potent antifungal activity (zone of inhibition: 14–15 mm against Aspergillus niger), suggesting thiadiazole analogues may exhibit similar or enhanced bioactivity .
Table 2: Comparative Pharmacological Profiles
Physicochemical Properties
Melting Points and Stability
Spectral Characterization
Future Research :
- In vivo studies to evaluate the target compound’s pharmacokinetics and toxicity.
- Crystallographic analysis to correlate thiadiazole-induced conformational changes with receptor binding .
Biological Activity
1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound with significant biological activity, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy against different pathogens and cancer cell lines.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a 3-chlorophenylmethyl group and a 1,2,5-thiadiazol-3-yl group. The typical synthesis involves the reaction of 3-chlorobenzyl chloride with 4-(1,2,5-thiadiazol-3-yl)piperazine under basic conditions, commonly using sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial and antifungal activities. Its mechanism of action involves disrupting microbial cell membranes, leading to cell death by inhibiting essential cellular processes . Research indicates that this compound can be a potential candidate for developing new antibiotics due to its effectiveness against various bacterial strains.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of derivatives of this compound against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds structurally similar to this compound showed IC50 values indicating significant growth inhibition in these cell lines. Specifically, some derivatives exhibited IC50 values as low as 2.32 µg/mL against MCF-7 cells .
Case Studies
- Cytotoxicity Evaluation : A study conducted on various thiadiazole derivatives revealed that modifications to the piperazine ring significantly enhanced anticancer activity. Compounds with specific substitutions showed improved selectivity towards cancerous cells over normal cells .
- Mechanistic Insights : The anticancer effects were attributed to the induction of apoptosis in treated cells. This was evidenced by increased levels of pro-apoptotic markers (Bax) and caspases .
- In Vivo Studies : In vivo studies demonstrated that certain derivatives could effectively target tumor cells in animal models, indicating potential for therapeutic application .
Comparative Analysis
A comparative analysis of similar compounds highlights the unique potency of this compound. The following table summarizes relevant compounds and their biological activities:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | Structure | High | 2.32 µg/mL (MCF-7) |
| 1-[4-(4-chlorophenyl)-piperazinyl]-thiadiazole | Structure | Moderate | 5.36 µg/mL (MCF-7) |
| Thiadiazole Derivative X | Structure | Low | 10 µg/mL (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
